molecular formula C20H20N4O4 B1628561 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 912770-72-0

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid

Cat. No. B1628561
CAS RN: 912770-72-0
M. Wt: 380.4 g/mol
InChI Key: UWLWIBOFGVSEOV-UHFFFAOYSA-N
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Description

“1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C20H20N4O4 . It is produced by Fluorochem Ltd .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H20N4O4 . It includes a benzodioxol group, an imidazo[1,2-a]pyrimidin group, and a piperidine-4-carboxylic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Chemical Synthesis and Modification

Research has explored the synthesis and functionalization reactions involving complex chemical structures related to the compound . For example, studies have demonstrated the conversion of specific carboxylic acids into their corresponding amides or other derivatives through reactions with various reagents, highlighting the methodologies for introducing or modifying functional groups in complex molecules. Such research is foundational in developing new synthetic routes and understanding the mechanisms underlying chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antitumor Agents

The synthesis of novel heterocyclic compounds derived from specific precursors, such as visnaginone and khellinone, has been reported to yield products with significant anti-inflammatory, analgesic, and COX-2 inhibitory activities. These studies contribute to the identification of new therapeutic agents with potential applications in treating inflammation and pain. The compounds synthesized in these studies have shown promising results in preclinical models, suggesting their utility as leads for further drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticorrosion Agents

Research into the inhibitory action of synthesized benzimidazole derivatives on the corrosion of steel in hydrochloric acid solution has revealed these compounds' potential as effective corrosion inhibitors. The studies utilize various analytical techniques to evaluate the compounds' performance, including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy. These investigations are crucial for developing new materials that can protect industrial equipment and infrastructure from corrosion, thereby extending their operational life and reducing maintenance costs (Yadav et al., 2016).

Coordination Polymers

The synthesis of coordination polymers using cadmium(II) and flexible bis(imidazolyl) along with zwitterionic dicarboxylate ligands has been explored, yielding novel 2D coordination polymers with unique structural features. These studies not only contribute to the field of materials science by offering insights into the design and construction of coordination polymers but also potentially open new avenues for their application in areas such as catalysis, gas storage, and separation technologies (Li, Guo, Weng, & Lin, 2012).

properties

IUPAC Name

1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-19(26)13-4-8-23(9-5-13)11-15-18(22-20-21-6-1-7-24(15)20)14-2-3-16-17(10-14)28-12-27-16/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLWIBOFGVSEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587682
Record name 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912770-72-0
Record name 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
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1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
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1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 4
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 5
1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 6
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1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid

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